4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
Description
Chemical Identification and Nomenclature
This compound possesses a well-defined molecular identity characterized by precise structural parameters and nomenclature conventions. The compound's molecular formula is established as C11H10N2O2, with a corresponding molecular weight of 202.21 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is systematically designated as 4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole, reflecting the specific positioning of substituents on both the pyrazole and benzodioxole ring systems. The Chemical Abstracts Service has assigned the unique identifier 667400-03-5 to this compound, facilitating its unambiguous identification in chemical databases and literature. The compound's canonical Simplified Molecular-Input Line-Entry System representation is CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3, which provides a linear notation describing the connectivity of atoms within the molecular structure.
The structural complexity of this compound necessitates careful consideration of its stereochemical features and potential tautomeric forms. The pyrazole ring system exists in a planar configuration, consistent with the general properties of five-membered heterocycles containing adjacent nitrogen atoms. The compound's MDL number MFCD00179388 serves as an additional identifier within the Molecular Design Limited database system. The Standard International Chemical Identifier for this compound is InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13), providing a standardized method for representing the molecular structure across different chemical informatics platforms.
Historical Context in Pyrazole Chemistry
The development of this compound must be understood within the broader historical context of pyrazole chemistry, which traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883. Knorr's initial discovery of the antipyretic action of pyrazole derivatives marked the beginning of systematic investigations into this class of heterocyclic compounds. The term "pyrazole" was coined by Knorr during his attempts to synthesize quinoline derivatives with antipyretic activity, leading to the accidental discovery of antipyrine, which demonstrated analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent developments in the field.
The historical trajectory of pyrazole research underwent a significant shift in 1954 when Japanese researchers Kosuge and Okeda isolated the first natural pyrazole derivative, 3-n-nonylpyrazole, from Houttuynia Cordata. Prior to this discovery, pyrazoles were believed to exist only as synthetic compounds, and the identification of naturally occurring pyrazole derivatives expanded the scope of research into this chemical class. The subsequent isolation of levo-β-(1-pyrazolyl) alanine from watermelon seeds further demonstrated the natural occurrence of pyrazole-containing compounds. These landmark discoveries provided the scientific community with evidence that pyrazole structures possess inherent biological relevance, justifying continued investigation into synthetic analogs and derivatives.
The classical synthesis methods developed by Hans von Pechmann in 1898, involving the reaction of acetylene with diazomethane, established fundamental approaches to pyrazole construction that continue to influence modern synthetic strategies. The evolution of pyrazole chemistry has been characterized by the development of increasingly sophisticated synthetic methodologies, including 1,3-dipolar cycloaddition reactions, condensation reactions between 1,3-diketones and hydrazines, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. These methodological advances have enabled the synthesis of complex pyrazole derivatives such as this compound, which incorporates multiple functional groups within a single molecular framework.
Significance in Heterocyclic Compound Research
The emergence of pyrazole-containing compounds as privileged scaffolds in drug discovery has been particularly pronounced in recent years, with significant increases in the number of approved drugs containing pyrazole nuclei. Current therapeutic applications span multiple disease areas, including various types of cancers, human immunodeficiency virus infection, pulmonary hypertension, and erectile dysfunction. The versatility of pyrazole derivatives extends beyond pharmaceutical applications to include their use as building blocks in organic synthesis for designing agrochemicals and as bifunctional ligands for metal catalysis. This broad applicability demonstrates the fundamental importance of pyrazole chemistry in contemporary chemical research.
The structural characteristics of this compound contribute to its research significance through the incorporation of multiple pharmacophoric elements within a single molecular framework. The compound's heterocyclic nature, characterized by the presence of nitrogen atoms within the pyrazole ring, provides opportunities for hydrogen bonding interactions and coordination with biological targets. The planar configuration of the pyrazole ring system, with carbon-nitrogen distances of approximately 1.33 Å, facilitates π-π stacking interactions and contributes to the compound's potential for biological activity. These structural features position the compound as a valuable scaffold for further chemical modifications and biological evaluations.
Position Within Benzodioxole-Pyrazole Hybrid Family
This compound represents a distinctive member of the benzodioxole-pyrazole hybrid family, a class of compounds that has garnered increasing attention for their potential therapeutic applications. Recent research has demonstrated that benzodioxole-pyrazole hybrids exhibit significant anti-inflammatory, analgesic, and antioxidant activities, alongside dual cyclooxygenase-2 and 5-lipoxygenase inhibition capabilities. These hybrid compounds have been systematically investigated for their ability to inhibit tumor necrosis factor-α production, myeloperoxidase, and proteinase activities, establishing their potential as multitarget therapeutic agents. The structural integration of benzodioxole and pyrazole moieties creates unique pharmacological profiles that differentiate these compounds from their individual scaffold components.
The benzodioxole moiety present in this compound contributes to the compound's position within this hybrid family through its established presence in various bioactive compounds. The methylenedioxyphenyl group has been recognized for its ability to modulate biological activity through interactions with cytochrome P450 enzymes and other molecular targets. When combined with the pyrazole scaffold, this structural element creates opportunities for enhanced selectivity and potency in biological systems. The specific positioning of the benzodioxole group at the 4-position of the pyrazole ring in this compound represents a strategic structural arrangement that may influence its biological properties and therapeutic potential.
Molecular docking studies conducted on related benzodioxole-pyrazole hybrids have revealed binding patterns similar to those observed with established therapeutic agents such as celecoxib and meclofenamic acid. These computational investigations suggest that compounds within this family, including this compound, may interact with cyclooxygenase-2 and 5-lipoxygenase enzymes through comparable mechanisms. The high selectivity demonstrated by certain benzodioxole-pyrazole hybrids for cyclooxygenase-1 versus cyclooxygenase-2 inhibition indicates the potential for developing selective therapeutic agents within this compound class. The systematic exploration of structure-activity relationships within the benzodioxole-pyrazole hybrid family continues to provide insights into the optimization of therapeutic properties and the development of novel pharmaceutical agents.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIMEJWPDPIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384455 | |
| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667400-03-5 | |
| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole typically involves the condensation of 1,3-benzodioxole derivatives with appropriate pyrazole precursors. One common method includes the reaction of 1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like acetic acid or sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups attached to the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties, owing to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting or modulating their activity. The benzodioxole moiety can participate in π-π interactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, contributing to its biological activity.
Comparison with Similar Compounds
Pyrazole-Sulphonamide Hybrids (4a–4j, e.g., 4g, 4i)
- Structure : These compounds (e.g., 4g: 4-[5-(1,3-benzodioxol-5-yl)-3-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide) incorporate a sulphonamide group and a partially saturated 4,5-dihydropyrazole ring .
- Synthesis : Synthesized via condensation of hydrazine derivatives with chalcone precursors, followed by sulphonylation .
4-(1,3-Benzodioxol-5-yl)-1H-pyrazol-3-amine (Compound 24, )
- Structure : Features an amine group at position 3 instead of methyl.
- Synthesis : Derived from peperacetonitrile and benzodioxol-containing intermediates under basic conditions.
- Key Differences : The amine group enables hydrogen bonding, which may improve target affinity but reduce lipophilicity compared to the methyl group in the target compound .
Benzoic Acid Derivative (16f, )
- Structure : Includes a carboxylic acid group, enabling ionization at physiological pH.
- Synthesis : Produced via hydrolysis of a benzyloxy-protected precursor.
- Key Differences: The ionizable carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration relative to the nonpolar methyl group in the target compound .
Physicochemical Properties
Substituent Impact on Bioactivity
- Methoxy Groups : In compounds 4a–4j, methoxy substituents at ortho (e.g., 4d), meta (4c), or para (4b) positions on the aryl ring modulate cytotoxicity and enzyme inhibition. Dimethoxy derivatives (e.g., 4g, 4i) exhibit enhanced activity due to improved electron-donating effects and steric interactions .
- Sulphonamide vs. Methyl : The sulphonamide group in 4a–4j facilitates hydrogen bonding with enzyme active sites, whereas the methyl group in the target compound may limit such interactions but improve membrane permeability .
Biological Activity
4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a benzodioxole moiety, which is known for enhancing biological activity through various mechanisms. Its molecular formula is CHNO with a molecular weight of 218.21 g/mol.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Pyrazoles have shown inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . A notable study demonstrated that pyrazole derivatives exhibited cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with some compounds showing synergistic effects when combined with doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Pyrazoles have been reported to possess antifungal and antibacterial activities. For instance, derivatives of pyrazole have shown significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, indicating their potential as therapeutic agents in treating fungal infections .
Anti-inflammatory Effects
Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation . The specific mechanisms through which this compound exerts these effects require further investigation but are promising based on existing data.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects. For example:
| Substituent Position | Effect on Activity |
|---|---|
| 3-position | Enhances anticancer activity |
| 5-position | Increases anti-inflammatory properties |
| Benzodioxole moiety | Improves overall bioactivity |
This table summarizes how different modifications can affect the compound's efficacy against various biological targets.
Case Studies
- Anticancer Study : A study conducted by Umesha et al. explored the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that certain substitutions led to enhanced cytotoxicity compared to standard treatments .
- Antimicrobial Evaluation : Research published in MDPI demonstrated that specific pyrazole derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibacterial agents .
Q & A
Q. What are the common synthetic routes for preparing 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole and its derivatives?
Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example, hydrazine derivatives react with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions. describes a method using Vilsmeier–Haack reactions for pyrazole ring formation, while highlights a one-pot synthesis approach with substituted phenacyl bromides and carbothioamides. Key steps include refluxing in ethanol or THF, purification via column chromatography, and characterization using NMR and HPLC .
Q. How is the structural identity and purity of this compound confirmed in academic research?
Methodological Answer: Structural validation employs 1H/13C NMR to confirm substituent positions and aromatic ring systems, FT-IR for functional group identification (e.g., C=O or N-H stretches), and X-ray crystallography for absolute configuration (as in ). Purity is assessed via HPLC (>95% purity threshold) and melting point analysis .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
Methodological Answer: Common assays include:
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models (see ).
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield in pyrazole functionalization?
Methodological Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity for Suzuki-Miyaura couplings ().
- Catalyst systems : Pd(PPh₃)₄ for cross-coupling reactions ().
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 50°C for 16 hours in ).
- Workup protocols : Liquid-liquid extraction with ethyl acetate and silica gel chromatography improve purity .
Q. How do substituent variations on the pyrazole ring influence structure-activity relationships (SAR)?
Methodological Answer: SAR studies compare analogs with:
Q. What role does molecular docking play in predicting the mechanism of action for this compound?
Methodological Answer: Docking studies (e.g., using AutoDock Vina) identify binding affinities to targets like 14-α-demethylase () or GABA receptors (hypothesized in ). Protocols include:
- Protein preparation (PDB: 3LD6 for antifungal targets).
- Grid box setup around active sites.
- Validation via co-crystallized ligand re-docking (RMSD <2.0 Å) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data?
Methodological Answer: Contradictions arise from:
- Reagent purity : Use of anhydrous solvents vs. technical-grade reagents (e.g., vs. 14).
- Biological models : Variability in cell lines or animal strains. Mitigation strategies include:
- Replicating experiments with controlled conditions (e.g., strict inert atmosphere).
- Meta-analysis of dose-response curves across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
